molecular formula C13H15N3O3S B2691907 1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea CAS No. 1226454-63-2

1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea

Cat. No.: B2691907
CAS No.: 1226454-63-2
M. Wt: 293.34
InChI Key: JIMRBKHYOWFEDC-UHFFFAOYSA-N
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Description

1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea is a benzothiazole-based urea derivative characterized by a 4,7-dimethoxy-substituted benzothiazole core linked to a urea moiety with an allyl group at the N1 position. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer, antimicrobial, and central nervous system (CNS)-targeting agents . The allyl group introduces a reactive double bond, which may improve lipophilicity and metabolic stability compared to alkyl or aryl substituents.

Synthesis of such compounds typically involves reacting a benzothiazol-2-amine derivative with an isocyanate or isothiocyanate. For example, analogous urea derivatives are synthesized by refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in dimethylformamide (DMF), followed by purification via recrystallization .

Properties

IUPAC Name

1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-7-14-12(17)16-13-15-10-8(18-2)5-6-9(19-3)11(10)20-13/h4-6H,1,7H2,2-3H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMRBKHYOWFEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea involves various synthetic routes and reaction conditions. One common method includes the reaction of 4,7-dimethoxybenzo[d]thiazole with allyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups on the compound.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has shown potential biological activities, making it a candidate for further studies in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Urea Scaffolds

1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418)

  • Structure : Features a 4-methoxybenzyl group at N1 and a 5-nitrothiazole at N3.
  • Activity : Exhibits glycogen synthase kinase-3β (GSK-3β) inhibition with an IC50 of 330 nM, attributed to the nitro group’s electron-withdrawing effects and methoxybenzyl’s hydrophobic interactions .
  • Key Difference : The nitrothiazole and methoxybenzyl substituents in AR-A014418 contrast with the allyl and dimethoxybenzothiazole groups in the target compound, leading to divergent electronic and steric profiles.

1-(Benzo[d]thiazol-2-yl)-3-arylurea Derivatives

  • Structure : Variants include 3-(substituted aryl) groups (e.g., 4-fluorophenyl, 2-methoxyphenyl) at the urea’s N3 position.
  • Activity: Demonstrated anti-Parkinsonian effects via monoamine oxidase-B (MAO-B) inhibition. Substituted aryl groups enhance π-π stacking with enzyme active sites .
Analogues with Alternative Heterocycles

2.2.1. 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-piperazinylpropanones

  • Structure: Replace benzothiazole with benzo[b]thiophene and urea with a propanone-piperazine chain.
  • Properties : Melting points range from 128–175°C, influenced by crystallinity from methoxy and piperazine groups .
  • Key Difference : The ketone-piperazine moiety increases polarity, likely reducing blood-brain barrier (BBB) penetration compared to the lipophilic urea-allyl system.

Biological Activity

1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on its antileukemic properties and other relevant pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with allyl isocyanate. The resulting urea derivative can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Antileukemic Activity

Recent studies have reported that derivatives of thiazole, including this compound, exhibit antileukemic properties. For instance, a series of 5-substituted thiazolyl urea derivatives were synthesized and evaluated against human leukemic cell lines (THP-1 and MV-4-11). Among these compounds, those with specific substitutions demonstrated potent activity with IC50 values ranging from 29 nM to over 100 nM . This indicates that structural modifications significantly influence the biological activity.

CompoundCell LineIC50 (nM)
12kTHP-129 ± 0.3
12kMV-4-1198 ± 10

Structure-Activity Relationships (SAR)

The SAR studies suggest that the position and nature of substituents on the thiazole ring are critical for enhancing biological activity. Electron-rich substituents generally increase potency, while electron-withdrawing groups may diminish activity . For example, compounds with methoxy or alkyl groups at specific positions on the thiazole ring showed improved cytotoxicity compared to their halogenated counterparts.

Case Study 1: Antileukemic Efficacy

In a study focused on the antileukemic efficacy of thiazole derivatives, compound 12k was identified as a lead candidate due to its low IC50 values against THP-1 cells. Subsequent in vivo studies demonstrated significant tumor reduction in murine models treated with this compound, highlighting its therapeutic potential .

Case Study 2: Antimalarial Activity

Another investigation into the biological activity of thiazole derivatives revealed promising results in antimalarial assays against Plasmodium falciparum. Modifications in the N-aryl amide group linked to the thiazole ring were found to enhance potency while maintaining low cytotoxicity in mammalian cell lines . This suggests that similar modifications could be beneficial for developing new antimalarial agents based on the thiazole scaffold.

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